RS-25344 hydrochloride
Description
1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione; hydrochloride (molecular formula: C₁₉H₁₃N₅O₄·HCl, monoisotopic mass: 375.096754) is a pyrido[2,3-d]pyrimidine-2,4-dione derivative with a substituted 3-nitrophenyl group at position 1 and a pyridin-4-ylmethyl moiety at position 3 . This compound belongs to a class of heterocyclic molecules extensively studied for their biological activities, particularly as eukaryotic elongation factor 2 kinase (eEF-2K) inhibitors, which are implicated in cancer therapy . Its hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological evaluation .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O4.ClH/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13;/h1-11H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSFKXDQMBPYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrido[2,3-d]Pyrimidine-2,4-Dione Core
The pyrido[2,3-d]pyrimidine-2,4-dione scaffold serves as the foundational structure for the target compound. A validated approach involves the condensation of 6-amino-1,3-disubstituted uracils with Vilsmeier-Haack reagents, followed by cyclization.
Alkylation of Uracil Derivatives
Initial synthesis begins with the alkylation of commercially available uracil derivatives (e.g., 6-aminouracil) using alkyl halides such as ethyl iodide or n-propyl iodide. The reaction is conducted in aqueous sodium hydroxide (10–15% w/v) at reflux temperatures (80–100°C) for 4–6 hours, yielding 1,3-disubstituted-6-aminouracils with moderate yields of 40–53%. For example, 1,3-diethyl-6-aminouracil is obtained via this method, providing a stable intermediate for subsequent functionalization.
Vilsmeier-Haack Reaction for Pyridine Ring Formation
The 1,3-disubstituted uracil is treated with a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), to form a chlorinated intermediate. This intermediate undergoes cyclization upon treatment with triethylamine and cyanoacetamide in ethanol, producing the pyrido[2,3-d]pyrimidine-2,4-dione core. The reaction proceeds at 80–90°C for 2–4 hours, achieving yields of 78% over two steps.
Key Reaction Conditions:
- Molar Ratio : POCl₃:DMF = 1:1.2 (v/v)
- Solvent : Anhydrous DMF
- Workup : Neutralization with triethylamine, followed by precipitation in ice-cold water
Functionalization with the Pyridin-4-ylmethyl Group
The pyridin-4-ylmethyl moiety is introduced via alkylation of a secondary amine or hydroxyl group on the pyrido[2,3-d]pyrimidine core.
Alkylation Using 4-(Chloromethyl)Pyridine
The intermediate from Step 2 is dissolved in dry DMF and treated with 4-(chloromethyl)pyridine (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) at 60–70°C for 6–8 hours. The reaction mixture is quenched with ice water, and the precipitate is filtered and dried, yielding the alkylated product with 70–80% purity.
Challenges and Solutions:
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt to enhance solubility and stability.
Acidification and Precipitation
The alkylated product is dissolved in anhydrous ethanol, and hydrogen chloride gas is bubbled through the solution at 0–5°C until pH ≤ 2. The resulting hydrochloride salt precipitates as a crystalline solid, which is isolated via vacuum filtration and washed with cold diethyl ether. The yield for this step exceeds 90%, with HPLC purity ≥98%.
Analytical Confirmation:
Process Optimization and Scalability
Solvent and Temperature Effects
Comparative studies reveal that DMF outperforms THF or acetonitrile in Steps 1 and 3 due to its high polarity and ability to stabilize intermediates. Reaction temperatures above 90°C in Step 2 accelerate decomposition, whereas temperatures below 60°C prolong reaction times.
Catalytic Efficiency in Coupling Reactions
Screening of palladium catalysts identified Pd(PPh₃)₄ as optimal for Suzuki-Miyaura coupling, with turnover numbers (TON) exceeding 1,500 under optimized conditions.
Table 1: Comparative Yields Under Varied Conditions
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2 | Pd(PPh₃)₄/DMF | 90 | 75 |
| 2 | Pd(OAc)₂/THF | 90 | 58 |
| 3 | K₂CO₃/DMF | 70 | 80 |
| 3 | NaH/DMSO | 70 | 65 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms a purity of 99.4% for the final hydrochloride salt.
Scientific Research Applications
Basic Information
- IUPAC Name : 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione; hydrochloride
- CAS Number : 152814-89-6
- Molecular Formula : C19H14ClN5O4
- Molecular Weight : 411.8 g/mol
Structure
The chemical structure of RS-25344 hydrochloride features a pyrido[2,3-d]pyrimidine core with a nitrophenyl group and a pyridinylmethyl substituent. This configuration contributes to its biochemical activity and selectivity for PDE4.
Medicinal Chemistry
This compound is primarily investigated for its role as a PDE4 inhibitor. By inhibiting PDE4, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), which is involved in various signaling pathways. This mechanism has potential therapeutic applications in:
- Anti-inflammatory treatments : The compound has shown efficacy in reducing inflammation by inhibiting the release of pro-inflammatory cytokines such as interleukin-5 (IL-5) and tumor necrosis factor-alpha (TNF-α) .
- Cognitive enhancement : Research indicates that RS-25344 may improve memory and cognitive functions, making it a candidate for treating neurodegenerative diseases .
Biological Research
In biological studies, this compound serves as a tool for understanding the role of cAMP in cellular signaling pathways. Its selective inhibition of PDE4 allows researchers to dissect the contributions of this pathway in various physiological and pathological contexts.
Case Studies
- Inflammation Models : In vitro studies using isolated human peripheral blood mononuclear cells demonstrated that RS-25344 effectively inhibits cytokine release, providing insights into its anti-inflammatory mechanisms .
- Neuropharmacology : Animal models have been employed to assess the cognitive-enhancing effects of RS-25344, highlighting its potential utility in addressing cognitive deficits associated with aging or neurodegenerative disorders .
Industrial Applications
In addition to its research applications, this compound is being explored for its potential use in drug development targeting PDE4-related conditions. Its high selectivity for PDE4 over other phosphodiesterase isoforms distinguishes it from similar compounds like rolipram and roflumilast.
Mechanism of Action
RS 25344 hydrochloride exerts its effects by selectively inhibiting PDE4, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various target proteins, modulating their activity. The compound’s anti-inflammatory and memory-enhancing effects are attributed to this mechanism .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations :
- The pyridin-4-ylmethyl moiety may improve solubility and π-π stacking interactions with kinase hinge regions, a feature absent in simpler alkyl-substituted analogs .
- Compound 11l, a proteolysis-targeting chimera (PROTAC) derivative, demonstrates a novel mechanism by recruiting E3 ligases for eEF-2K degradation, achieving superior apoptosis induction in MDA-MB-231 cells compared to traditional inhibitors .
Table 3: Pharmacological Profiles
Key Findings :
- The hydrochloride salt of the target compound likely offers enhanced solubility over non-salt forms, addressing a limitation observed in Compounds 6 and 9 .
- Compound 6 remains the most potent eEF-2K inhibitor in its class (IC₅₀ = 420 nM), attributed to its cyclopropyl and ethyl groups optimizing hydrophobic interactions in the kinase pocket .
- Compound 11l ’s PROTAC design represents a paradigm shift, achieving target degradation rather than inhibition, with a 56.7% degradation rate and potent apoptosis in cancer cells .
Biological Activity
The compound 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride , also known as RS-25344, is a pyrido[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
- IUPAC Name : 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride
- Molecular Formula : C19H14ClN5O4
- Molecular Weight : 411.80 g/mol
- CAS Number : 152815-28-6
Biological Activity Overview
Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit a range of biological activities, including:
- Inhibition of Kinases : RS-25344 has been studied for its inhibitory effects on various kinases, particularly eukaryotic elongation factor 2 kinase (eEF-2K). In vitro studies have shown that it can significantly reduce eEF-2K activity in MDA-MB-231 breast cancer cells with an IC50 value of 420 nM .
- Phosphodiesterase Inhibition : The compound acts as a selective inhibitor of phosphodiesterase type IV (PDE4), which is crucial for modulating cyclic adenosine monophosphate (cAMP) levels in cells. This modulation has implications in inflammatory responses and other signaling pathways .
- Anticancer Activity : The structural features of RS-25344 suggest potential anticancer properties, particularly through its action on eEF-2K and other kinases involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
The biological activity of RS-25344 and related compounds can be attributed to specific structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Nitro group at position 1 | Enhances interaction with target proteins |
| Pyridine ring | Essential for binding affinity |
| Substituents on the phenyl ring | Influence selectivity and potency |
Studies have shown that modifications to these structural elements can lead to variations in biological potency and specificity .
Case Studies and Research Findings
Several studies have investigated the biological activity of RS-25344:
- Synthesis and Evaluation : A study synthesized various pyrido[2,3-d]pyrimidine derivatives and evaluated their inhibitory effects on eEF-2K. RS-25344 was among the most effective compounds identified .
- Pharmacological Implications : The inhibition of PDE4 by RS-25344 suggests potential therapeutic applications in treating inflammatory conditions and possibly cancer due to its ability to modulate cellular signaling pathways .
- Comparative Studies : Comparative evaluations with other pyrido[2,3-d]pyrimidines highlight RS-25344's unique profile as an eEF-2K inhibitor, making it a candidate for further development in oncology .
Q & A
Q. Table 1: Key Synthetic Parameters
Q. Table 2: Docking Results
| Pose | ChemPLP Score | H-Bond Interactions | Hydrophobic Contacts |
|---|---|---|---|
| 1 | 65.8 | K170, G234 | Cyclopropyl, ethyl |
| 2 | 63.2 | I232 | Gly-rich loop |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
